Ethyl 2-oxo-1-propylcyclohexanecarboxylate
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Overview
Description
Ethyl 2-oxo-1-propylcyclohexanecarboxylate is an organic compound with the molecular formula C12H20O3 It is a derivative of cyclohexanone, featuring an ethyl ester group and a propyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-1-propylcyclohexanecarboxylate typically involves the esterification of 2-oxo-1-propylcyclohexanecarboxylic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1-propylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 2-oxo-1-propylcyclohexanecarboxylic acid.
Reduction: 2-hydroxy-1-propylcyclohexanecarboxylate.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-oxo-1-propylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-1-propylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can modulate biochemical pathways and influence physiological processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxocyclohexanecarboxylate: Similar structure but lacks the propyl substituent.
Ethyl 2-oxocyclopentanecarboxylate: A smaller ring structure with similar functional groups.
Ethyl 2-oxo-1-butylcyclohexanecarboxylate: Similar structure with a butyl substituent instead of propyl.
Uniqueness
Ethyl 2-oxo-1-propylcyclohexanecarboxylate is unique due to its specific substituent pattern, which can influence its reactivity and interaction with biological targets. The presence of the propyl group can enhance its lipophilicity and potentially alter its pharmacokinetic properties compared to similar compounds.
Properties
CAS No. |
6279-91-0 |
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Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 2-oxo-1-propylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-3-8-12(11(14)15-4-2)9-6-5-7-10(12)13/h3-9H2,1-2H3 |
InChI Key |
JOPWDKAYSDOHPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCCC1=O)C(=O)OCC |
Origin of Product |
United States |
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